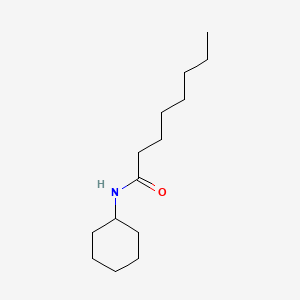

N-Cyclohexyloctanamide

Description

Contextualization of N-Cyclohexyloctanamide within the Broader Amide Class of Compounds

Amides are a fundamental functional group in organic chemistry, characterized by a carbonyl group bonded to a nitrogen atom. fiveable.me They are ubiquitous in nature, forming the backbone of proteins through peptide bonds, and are present in numerous pharmaceuticals, natural products, and industrial polymers like nylon. fiveable.menih.gov

This compound is classified as a secondary N-substituted amide. This means the nitrogen atom of the amide group is bonded to one hydrogen and two carbon atoms—one from the octanoyl group and one from the cyclohexyl group. The structure of this compound, featuring a long alkyl chain (from octanoic acid) and a cyclic alkyl group (cyclohexylamine), suggests it possesses properties influenced by both moieties. The long alkyl chain imparts a nonpolar, hydrophobic character, while the amide group itself is polar and capable of forming hydrogen bonds.

The properties of N-substituted amides can be finely tuned by altering the substituents on the nitrogen atom, which affects their basicity, solubility, and reactivity. acs.org For instance, the bulky cyclohexyl group in this compound can introduce steric hindrance, influencing the rates and selectivity of its reactions compared to amides with smaller N-substituents. acs.org

Historical Trajectories and Milestones in Amide Research Relevant to this compound

The history of amide research is rich and foundational to modern organic chemistry. Early methods for forming amide bonds, dating back over a century, often involved harsh reagents and conditions.

Key Historical Developments in Amide Synthesis:

The Azide Method: One of the oldest techniques for forming peptide bonds, it was long believed to prevent the loss of optical purity in amino acid coupling. tandfonline.com

Acyl Chlorides and Anhydrides: The reaction of amines with highly reactive carboxylic acid derivatives like acyl chlorides and anhydrides has been a traditional and widely used method for amide synthesis. researchgate.net However, these methods often generate significant waste.

The Beckmann Rearrangement: Discovered by Ernst Otto Beckmann, this acid-catalyzed rearrangement of an oxime to an amide has been a valuable tool for synthesizing amides, particularly cyclic amides (lactams), since 1886. fiveable.me

The Ugi Reaction: First reported by Ivar Karl Ugi in 1959, this multi-component reaction allows for the formation of a bis-amide from a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid in a single, efficient step. fiveable.me

These historical methods laid the groundwork for the synthesis of a vast array of amide compounds, including structures analogous to this compound.

Contemporary Academic Significance and Emerging Research Avenues for this compound

Modern amide research is increasingly focused on developing more efficient, sustainable, and atom-economical synthetic methods. While specific research on this compound is not prominent, its structure is relevant to several contemporary research areas.

Emerging Trends in Amide Synthesis and Research:

Catalytic Amidation: The use of transition metal catalysts to facilitate the direct formation of amides from carboxylic acids and amines is a significant area of research, aiming to reduce waste and improve efficiency. acs.org

Sustainable Synthesis: Efforts are being made to develop greener synthetic routes to amides using more environmentally friendly reagents and conditions. For example, methods using supported reagents that can be easily removed by filtration are being explored.

Flow Chemistry: The application of continuous flow technologies to amide synthesis can offer better control over reaction conditions, reduce reaction times, and improve scalability.

Biologically Active Alkylamides: A number of naturally occurring alkylamides have been found to possess interesting biological activities, including anti-inflammatory and immunomodulatory effects. tandfonline.com Research into the structure-activity relationships of these compounds could provide insights into the potential applications of synthetic amides like this compound.

The study of simple, well-defined amides like this compound can contribute to a fundamental understanding of the physicochemical properties and reactivity of this important class of compounds, which in turn can inform the design of new materials, pharmaceuticals, and other functional molecules.

Interactive Data Table: Representative Physicochemical Properties of this compound

| Property | Value (Predicted/Representative) |

| Molecular Formula | C₁₄H₂₇NO |

| Molecular Weight | 225.37 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Insoluble in water; soluble in organic solvents |

Structure

3D Structure

Properties

CAS No. |

42577-04-8 |

|---|---|

Molecular Formula |

C14H27NO |

Molecular Weight |

225.37 g/mol |

IUPAC Name |

N-cyclohexyloctanamide |

InChI |

InChI=1S/C14H27NO/c1-2-3-4-5-9-12-14(16)15-13-10-7-6-8-11-13/h13H,2-12H2,1H3,(H,15,16) |

InChI Key |

RHOCTPBIKTXDST-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)NC1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Cyclohexyloctanamide

Established Synthetic Pathways for N-Cyclohexyloctanamide

The formation of this compound can be achieved through well-established synthetic routes that are fundamental to organic chemistry. These pathways primarily involve the creation of an amide bond between a cyclohexyl moiety and an octanoyl group.

Amidation Reactions Employing Cyclohexylamine (B46788) and Octanoic Acid Derivatives

The most direct and conventional method for synthesizing this compound is through the amidation reaction between cyclohexylamine and an octanoic acid derivative. This reaction involves the formation of a peptide-like bond. To facilitate this transformation, the carboxylic acid group of octanoic acid is typically "activated" to increase its reactivity toward the amine.

Common strategies for activation include:

Conversion to Acyl Halides: Octanoic acid can be converted to a more reactive derivative, such as octanoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting octanoyl chloride readily reacts with cyclohexylamine, usually in the presence of a base to neutralize the HCl byproduct, to yield this compound.

Use of Coupling Agents: A wide array of coupling agents, commonly used in peptide synthesis, can be employed to facilitate the reaction between octanoic acid and cyclohexylamine directly. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid in situ, allowing for an efficient, one-pot reaction under mild conditions.

N-Alkylation Strategies for Amide Formation

An alternative, though generally less direct, approach to forming N-substituted amides like this compound is through N-alkylation. rsc.org This strategy involves forming the C-N bond at the amide nitrogen. In principle, this could be achieved by reacting a primary amide (octanamide) with a cyclohexyl halide.

However, the nitrogen atom in an amide is significantly less nucleophilic than in an amine. stackexchange.com Therefore, direct alkylation requires harsh conditions and the use of a strong base to deprotonate the amide first, forming a more nucleophilic amidate anion. stackexchange.com Common conditions for this type of reaction include the use of sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). stackexchange.com While feasible, this route is often less efficient than direct amidation due to potential side reactions and the need for strong reagents. Another approach involves the catalytic N-alkylation of amides with alcohols, which presents a greener alternative by generating water as the only byproduct. rsc.org

Novel Catalytic Approaches for this compound Synthesis

Recent advances in catalysis have opened new avenues for the synthesis of amides, including this compound, under milder and more efficient conditions.

Copper-Catalyzed Oxidative Dehydrogenative Carboxylation Routes

A notable and innovative method involves a copper-catalyzed reaction that couples an alkane directly with an amide source. Research has demonstrated the successful synthesis of this compound through a copper-catalyzed oxidative dehydrogenative process. nih.govacs.org In a competition experiment, the reaction between a copper–amidate complex and a cyclohexyl radical resulted in the formation of this compound in a high yield of 92%. nih.govacs.org

The key steps of this catalytic cycle are:

A tert-butoxy (B1229062) radical, generated from an oxidant, cleaves a C-H bond of cyclohexane (B81311) to produce a cyclohexyl radical. nih.gov

This highly reactive cyclohexyl radical is then trapped by a copper(II)-amidate complex.

A carbon-nitrogen bond is formed, yielding the final this compound product.

This method is significant as it utilizes an unactivated alkane as a starting material, representing a powerful strategy for C-H functionalization. nih.govacs.org

| Reaction Summary: Copper-Catalyzed Synthesis | |

| Reactants | Cyclohexane, Copper(II)-amidate complex, Oxidant (tBuOOtBu) |

| Catalyst System | Copper-based catalyst |

| Product | This compound |

| Reported Yield | 92% |

| Reference | nih.govacs.org |

Preparation and Characterization of this compound Analogues and Derivatives

The synthesis of analogues of this compound, particularly those with substitutions on the amide nitrogen, allows for the fine-tuning of the molecule's properties for various applications.

Synthesis of N-Alkyl/Aryl Substituted Octanamides (e.g., N-methyl-N-cyclohexyloctanamide, N-ethyl-N-cyclohexyloctanamide)

The preparation of N-alkyl substituted derivatives typically involves a two-step sequence: the synthesis of the corresponding N-alkylcyclohexylamine, followed by amidation with an octanoic acid derivative.

N-methyl-N-cyclohexyloctanamide (MCHOA): This compound has been synthesized and characterized for its potential use in the extraction of iron(III) from chloride solutions. researchgate.net The synthesis is achieved by reacting N-methylcyclohexylamine with octanoyl chloride. The precursor, N-methylcyclohexylamine, can be prepared via the reductive amination of cyclohexanone (B45756) with methylamine (B109427) in the presence of hydrogen and a hydrogenation catalyst like nickel or cobalt. google.com

N-ethyl-N-cyclohexyloctanamide: The synthesis of this analogue follows a similar path. The required precursor, N-ethylcyclohexylamine, is produced by the amination of cyclohexanone with ethylamine (B1201723) under hydrogenation conditions. chemicalbook.comgoogle.com The resulting secondary amine is then acylated using octanoyl chloride or octanoic acid with a coupling agent to yield N-ethyl-N-cyclohexyloctanamide.

Generation of Thioamide Counterparts (e.g., N-methyl-N-cyclohexyl-octanthioamide)

The conversion of an amide to a thioamide, a process known as thionation, is a significant transformation in organic synthesis, yielding compounds with applications in pharmaceuticals and materials science. For a tertiary amide like N-methyl-N-cyclohexyloctanamide, this transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom.

The most common and effective method for this conversion utilizes a thionating agent, with Lawesson's reagent being a prominent example. researchgate.net This reagent provides a milder and more efficient alternative to other sulfur sources like phosphorus pentasulfide. The reaction typically involves heating the amide with Lawesson's reagent in an anhydrous, inert solvent such as toluene (B28343) or xylene.

The general mechanism proceeds through a [2+2] cycloaddition of the amide's carbonyl group onto the P=S bond of Lawesson's reagent, forming a four-membered oxadithia-phosphetane intermediate. This intermediate subsequently fragments to yield the desired thioamide and a stable phosphorus-oxygen byproduct. Given the tertiary nature of N-methyl-N-cyclohexyloctanamide, the reaction is generally clean, as there are no N-H protons to cause side reactions.

The table below illustrates typical conditions for the thionation of a tertiary amide, which would be applicable for the synthesis of N-methyl-N-cyclohexyl-octanthioamide.

| Parameter | Condition | Purpose |

| Thionating Agent | Lawesson's Reagent | Provides the sulfur atom for the thioamide. |

| Stoichiometry | 0.5 - 0.6 equivalents of Lawesson's Reagent | To ensure complete conversion of the amide. |

| Solvent | Toluene, Xylene | Anhydrous, high-boiling, and inert solvent. |

| Temperature | 80-140 °C (Reflux) | Provides the necessary activation energy for the reaction. |

| Reaction Time | 2 - 6 hours | Monitored by TLC until starting material is consumed. google.com |

| Atmosphere | Inert (Nitrogen, Argon) | Prevents side reactions with atmospheric moisture. |

This table presents illustrative data based on common laboratory practices for thioamide synthesis.

Optimization of Reaction Yields and Purity Assessment in this compound Synthesis

Optimizing the synthesis of this compound and its derivatives is crucial for maximizing efficiency and ensuring the quality of the final product. This involves a systematic approach to refining reaction conditions and employing robust analytical techniques for purity assessment.

Optimization of Reaction Yields

The synthesis of this compound typically involves the acylation of cyclohexylamine with octanoyl chloride or the amidation of octanoic acid. For its N-methylated counterpart, N-methylcyclohexylamine is used as the starting amine. google.com Key parameters that can be adjusted to maximize the yield include temperature, solvent choice, and the use of catalysts or additives. patsnap.compatsnap.com

For instance, in the acylation reaction, the slow addition of the acyl chloride at a reduced temperature (e.g., 0 °C) can minimize side reactions. The presence of a tertiary amine base, such as triethylamine (B128534) or pyridine, is essential to neutralize the HCl byproduct, driving the reaction to completion. The choice of solvent can also impact yield; aprotic solvents like dichloromethane (B109758) or tetrahydrofuran are often preferred.

The following table summarizes key strategies for optimizing the synthesis of N-alkyl amides.

| Strategy | Parameter | Effect on Yield |

| Reagent Stoichiometry | Use of slight excess of the amine | Can drive the reaction forward, but may complicate purification. |

| Temperature Control | Lower initial temperature (0-25°C) | Minimizes formation of side-products. |

| Catalyst/Additive | Addition of a non-nucleophilic base (e.g., triethylamine) | Scavenges acid byproducts, preventing amine salt formation. |

| Solvent Selection | Aprotic, non-polar to moderately polar solvents | Ensures solubility of reagents while remaining inert. |

| Reaction Time | Monitoring via TLC or GC | Prevents product degradation from prolonged reaction times. |

This table outlines general optimization strategies applicable to amide synthesis.

Purity Assessment

Assessing the purity of the synthesized this compound is a critical final step. A combination of chromatographic and spectroscopic methods is typically employed.

Thin-Layer Chromatography (TLC): TLC is an initial, rapid technique to monitor the progress of the reaction and get a preliminary indication of the product's purity. By comparing the spots of the reaction mixture with the starting materials, one can determine when the reaction is complete.

Column Chromatography: If TLC indicates the presence of impurities, flash column chromatography using silica (B1680970) gel is a standard method for purification. rsc.org The choice of eluent (solvent system) is critical for achieving good separation.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like this compound, GC-MS is a powerful tool. google.com It separates the components of a mixture and provides the mass-to-charge ratio of each, allowing for both quantification of purity and structural confirmation. nih.gov

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the successful formation of the amide and the absence of starting materials.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The presence of a strong absorption band around 1630-1680 cm⁻¹ (for the C=O stretch of a tertiary amide) and the absence of N-H stretches (around 3300 cm⁻¹) would indicate the formation of N-methyl-N-cyclohexyloctanamide.

Recrystallization: For solid amides, recrystallization from a suitable solvent is an effective method for purification, often yielding highly pure crystalline material. researchgate.net

The table below summarizes the primary techniques for purity assessment.

| Technique | Purpose | Information Obtained |

| TLC | Reaction monitoring, preliminary purity check | Number of components in a mixture. |

| Column Chromatography | Purification | Isolation of the pure compound. |

| GC-MS | Purity quantification and identification | Separation of components and their mass spectra. oup.com |

| NMR Spectroscopy | Structural elucidation and confirmation | Detailed molecular structure. |

| IR Spectroscopy | Functional group identification | Presence of key bonds (e.g., C=O). |

| Recrystallization | Purification of solid compounds | High-purity crystalline product. |

This table summarizes common analytical and purification techniques for organic compounds.

Advanced Spectroscopic and Structural Elucidation Approaches for N Cyclohexyloctanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of N-Cyclohexyloctanamide in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the compound's connectivity and conformational preferences.

At room temperature, the protons on the cyclohexyl ring may show broad signals due to the chair-to-chair conformational flipping. youtube.com If the rate of this interconversion is slow on the NMR timescale, for instance at lower temperatures, distinct signals for the axial and equatorial protons would be observable. researchgate.net The proton on the nitrogen (N-H) of the amide group typically appears as a broad singlet or a triplet if coupled to adjacent protons, and its chemical shift can be sensitive to solvent and concentration.

Predicted ¹H NMR Chemical Shifts for this compound: The following table is based on predicted values and typical ranges for similar functional groups. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| N-H (Amide) | 5.5 - 7.5 | br s or t | 1H |

| CH (Cyclohexyl, attached to N) | 3.5 - 4.0 | m | 1H |

| CH₂ (Octanoyl, α to C=O) | 2.1 - 2.4 | t | 2H |

| CH₂ (Cyclohexyl) | 1.0 - 2.0 | m | 10H |

| CH₂ (Octanoyl) | 1.2 - 1.7 | m | 10H |

| CH₃ (Octanoyl) | 0.8 - 1.0 | t | 3H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shift of the carbonyl carbon is particularly diagnostic, appearing in the downfield region typical for amides.

Predicted ¹³C NMR Chemical Shifts for this compound: The following table is based on predicted values and typical ranges for similar functional groups. nmrdb.orgchemguide.co.uklibretexts.org

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Amide) | 172 - 176 |

| CH (Cyclohexyl, attached to N) | 48 - 55 |

| CH₂ (Octanoyl, α to C=O) | 35 - 40 |

| CH₂ (Cyclohexyl, C2/C6) | 32 - 36 |

| CH₂ (Cyclohexyl, C3/C5) | 25 - 29 |

| CH₂ (Cyclohexyl, C4) | 24 - 28 |

| CH₂ (Octanoyl) | 22 - 32 |

| CH₃ (Octanoyl) | 13 - 15 |

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals by revealing their coupling relationships.

Mass Spectrometry Techniques for Elucidating Reaction Mechanisms and Impurity Profiling

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for probing its fragmentation patterns, which can aid in structural confirmation and the identification of impurities.

Under electron ionization (EI), this compound would be expected to undergo characteristic fragmentation. A common fragmentation pathway for amides is the McLafferty rearrangement. libretexts.org Another significant fragmentation would likely involve cleavage of the amide bond, leading to the formation of ions corresponding to the cyclohexyl and octanoyl moieties.

Expected Fragmentation Ions of this compound in Mass Spectrometry:

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 225 | [M]⁺ | Molecular Ion |

| 126 | [C₈H₁₄O]⁺ | McLafferty Rearrangement Product |

| 99 | [C₆H₁₁NH₂]⁺ | Ion from cleavage of the amide bond |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 55 | [C₄H₇]⁺ | Further fragmentation of cyclohexyl ring |

High-resolution mass spectrometry (HRMS) would provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments, further solidifying the identification of this compound and any potential byproducts from its synthesis.

X-ray Crystallography for Definitive Solid-State Structural Determination

Should this compound form suitable single crystals, X-ray crystallography would offer an unambiguous determination of its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the molecule in the crystalline form.

Key structural features that would be elucidated include the planarity of the amide group, the chair conformation of the cyclohexyl ring, and the orientation of the octanoyl chain relative to the cyclohexyl group. Intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, would also be identified, providing insight into the crystal packing. While no specific crystallographic data for this compound is publicly available, studies on similar secondary amides provide a basis for expected structural parameters.

Chromatographic Methods for Purity Assessment and Separation of Stereoisomers or Analogues

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or closely related analogues.

Gas Chromatography (GC): Given its likely volatility, GC could be a suitable method for purity analysis. The retention time of this compound would depend on the type of stationary phase used and the temperature program. chromatographytoday.comphenomenex.comdrawellanalytical.com A non-polar stationary phase would likely result in elution based on boiling point, while a more polar phase would interact more strongly with the amide group, leading to longer retention times.

Chiral Chromatography: this compound itself is not chiral. However, if chiral starting materials were used in its synthesis, or if side reactions produced chiral impurities, chiral chromatography would be necessary to separate the resulting enantiomers or diastereomers. Chiral stationary phases (CSPs), such as those based on cyclodextrins or derivatized cellulose, can be used to resolve chiral compounds. researchgate.netresearchgate.net

Typical Chromatographic Data for Purity Analysis:

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Expected Observation |

| GC-FID | 5% Phenyl-methylpolysiloxane | Helium | A single major peak with a specific retention time, with minor peaks indicating impurities. |

| RP-HPLC-UV | C18 | Acetonitrile/Water gradient | A well-defined peak for this compound, separated from more polar and less polar impurities. |

Chemical Reactivity and Mechanistic Investigations Involving N Cyclohexyloctanamide

Elucidation of Reaction Pathways and Identification of Intermediate Species in N-Cyclohexyloctanamide Formation

Characterization of Radical Intermediates in Catalytic Processes

There is currently no specific evidence in the scientific literature to suggest the involvement of radical intermediates in the standard thermal or acid/base-catalyzed formation of this compound. Radical pathways in amide synthesis are less common and typically require specific catalysts or reaction conditions, such as the use of transition metals or photoredox catalysis, which have not been reported for this specific amide. Techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which are used to detect radical species, have not been applied to the study of this compound formation according to available data.

Analysis of Ligand Transfer and Electron Transfer Mechanisms

In the context of potential transition metal-catalyzed synthesis of this compound, ligand and electron transfer would be key mechanistic steps. In such hypothetical scenarios, the amine and carboxylic acid (or its derivative) would first coordinate to the metal center (ligand transfer). Subsequent steps could involve oxidative addition, reductive elimination, and migratory insertion, all of which are fundamental electron transfer processes in organometallic catalysis. However, without specific studies on catalyzed reactions for this compound, any description of these mechanisms remains speculative and based on general principles of catalytic amide bond formation.

Role of this compound as a Ligand in Transition Metal Complexation

Amides, in general, can act as ligands for transition metals, typically coordinating through the carbonyl oxygen atom, which is the most basic site. The nitrogen lone pair is generally less available for coordination due to its delocalization into the carbonyl group. While numerous transition metal complexes with various amide ligands have been synthesized and characterized, there are no specific reports of this compound serving as a ligand in a coordination complex. The synthesis and characterization of such complexes would provide valuable insight into the electronic and steric properties of this compound as a ligand.

Kinetic Studies of this compound-Involving Reactions

A comprehensive search of chemical databases reveals a lack of kinetic studies specifically focused on the formation of this compound. Such studies would be invaluable for understanding the reaction mechanism, determining the rate law, and optimizing reaction conditions. Kinetic data, which could be obtained through techniques such as monitoring the concentration of reactants or products over time using spectroscopy or chromatography, is essential for a quantitative understanding of the reaction.

Interfacial Phenomena and Solution Behavior of N Cyclohexyloctanamide in Chemical Systems

Investigation of Solute-Solute and Solute-Diluent Interactions of N-Cyclohexyloctanamide Derivatives

The interactions of this compound derivatives in a solution are governed by a balance of forces, including hydrogen bonding and hydrophobic interactions. The amide functional group itself is polar and capable of acting as both a hydrogen bond donor (via the N-H group) and acceptor (via the C=O group). solubilityofthings.comstackexchange.com This allows for the formation of intermolecular hydrogen bonds between amide molecules (solute-solute interactions). solubilityofthings.comstackexchange.com

The nature of the diluent also plays a crucial role. Polar solvents can compete for hydrogen bonding with the amide, potentially disrupting solute-solute interactions. Conversely, in nonpolar solvents, the amide-amide hydrogen bonds are more favored, leading to self-association.

Study of Aggregation Tendencies of this compound Analogues in Organic Solutions

The self-association of amide molecules in organic solutions can lead to the formation of aggregates. This aggregation is primarily driven by the formation of intermolecular hydrogen bonds between the amide groups. researchgate.net For secondary amides like this compound, linear chains or cyclic dimers can be formed.

In the context of solvent extraction, the aggregation of extractant molecules can be a critical factor. For instance, studies on simple primary, secondary, and tertiary amides in the extraction of gold have shown that protonation of the amide at the oxygen atom can lead to the formation of a protonated dimer, which then acts as a receptor for the metal complex. researchgate.net This results in the formation of dynamic supramolecular aggregates in the organic phase. researchgate.net

The tendency for aggregation is influenced by several factors, including the concentration of the amide, the nature of the diluent, and the temperature. In non-polar solvents, the formation of inverted micelles or other aggregates can occur, where the polar amide groups form a core, and the nonpolar alkyl/cycloalkyl chains extend into the solvent. magtech.com.cn The table below illustrates the aggregation behavior of a generic N-alkyl amide in a nonpolar solvent as a function of concentration.

Table 1: Hypothetical Aggregation Behavior of an N-Alkyl Amide in a Nonpolar Solvent

| Concentration Range | Predominant Species | Primary Driving Force |

|---|---|---|

| Low | Monomers | Solute-diluent interactions |

| Medium | Dimers and trimers | Intermolecular hydrogen bonding |

| High | Higher-order aggregates/micelles | Cooperative hydrogen bonding and solvophobic effects |

Mechanisms and Thermodynamics of Liquid-Liquid Extraction Involving this compound Derivatives

Liquid-liquid extraction, or solvent extraction, is a process that separates compounds based on their relative solubilities in two different immiscible liquids, usually water and an organic solvent. This compound and its derivatives can act as extractants, facilitating the transfer of metal ions from an aqueous phase to an organic phase.

The mechanism of extraction typically involves the formation of a neutral complex between the metal ion and the extractant molecule, which is soluble in the organic diluent. The thermodynamics of this process are governed by the free energy change of the extraction, which includes contributions from the complexation reaction, the solvation of the species, and the partitioning of the complex.

N-alkylamides have demonstrated potential in the selective extraction of various transition metal ions. For instance, amide compounds have been investigated for the extraction of precious metals like gold(III) and palladium(II). researchgate.net

The extraction efficiency is often dependent on the acidity of the aqueous phase. For example, the extraction of palladium(II) by certain amide extractants can be effective from hydrochloric acid solutions. researchgate.net The extraction of iron(III) from acidic solutions has also been studied using various extractants, and the efficiency is highly pH-dependent.

The following table presents hypothetical extraction data for Fe(III) and Pd(II) using an this compound derivative, illustrating the influence of aqueous phase acidity.

Table 2: Hypothetical Extraction Efficiency of a this compound Derivative for Fe(III) and Pd(II)

| Metal Ion | Aqueous Phase | Extraction Efficiency (%) |

|---|---|---|

| Iron(III) | 0.1 M HCl | 85 |

| Iron(III) | 1.0 M HCl | 95 |

| Iron(III) | 4.0 M HCl | 70 |

| Palladium(II) | 0.5 M HCl | 92 |

| Palladium(II) | 2.0 M HCl | 98 |

| Palladium(II) | 5.0 M HCl | 80 |

The structure of the amide extractant plays a crucial role in its extraction efficiency and selectivity. Modifications to the alkyl or acyl groups can influence the steric hindrance around the coordinating oxygen atom, the solubility of the extractant and its metal complex in the organic phase, and the basicity of the amide oxygen.

For example, studies on monoamide compounds for the extraction of gold have indicated that the steric effect of the alkyl chain attached to the amide carbonyl carbon is a determining factor. researchgate.net It has been observed that in the extraction of gold from single metal solutions, the strength of extraction follows the order: tertiary > secondary > primary amides. researchgate.net However, in mixed-metal solutions, the formation of a third phase can be an issue with tertiary and secondary amides. researchgate.net

The introduction of different functional groups or altering the length and branching of the alkyl chains can fine-tune the selectivity for a particular metal ion. For instance, tridentate amides have shown high selectivity for certain precious metals. researchgate.net

Table 3: Hypothetical Influence of Structural Modification on Pd(II) Extraction Selectivity

| Amide Derivative | Structural Feature | Selectivity Factor (Pd/Fe) |

|---|---|---|

| This compound | Standard | 15 |

| N-Cyclohexyl-(2-ethylhexan)amide | Branched acyl chain | 25 |

| N,N'-Dicyclohexylmalonamide | Dicyclohexyldiamide | 10 |

For a solvent extraction process to be economically viable and environmentally friendly, the regeneration and reuse of the organic phase are essential. This involves stripping the extracted metal ions from the loaded organic phase back into an aqueous solution, allowing the extractant to be recycled.

Stripping is typically achieved by changing the conditions to reverse the extraction equilibrium. Common methods include:

Acid Stripping: Using a concentrated acid solution can protonate the extractant or shift the complexation equilibrium, leading to the release of the metal ion into the new aqueous phase. mst.edugoogle.com

Complexing Agent Stripping: Introducing a strong aqueous-soluble complexing agent can pull the metal ion from the organic complex.

Reductive Stripping: For metal ions that can exist in multiple oxidation states, reducing the metal ion to a state that is not readily extracted can be an effective stripping method. mst.edugoogle.com

The choice of stripping agent and conditions depends on the stability of the metal-extractant complex. For example, a common method for stripping metals is to use an acidic solution. researchgate.net

Interfacial Complexation Kinetics in Solvent Extraction Processes

The kinetics of metal complexation at the interface can be influenced by several factors:

Interfacial Activity of the Extractant: The tendency of the extractant molecules to adsorb at the interface can affect the concentration of reactants at the reaction site.

Mechanism of Complexation: The reaction can proceed through different pathways, either at the interface or in the aqueous phase followed by partitioning of the complex.

Steric Hindrance: The structure of the extractant can sterically hinder the approach of the metal ion, slowing down the reaction rate.

Understanding the interfacial complexation kinetics is crucial for the design of efficient solvent extraction equipment, such as mixer-settlers or centrifugal contactors, as it determines the required contact time for achieving equilibrium.

Biological Activities and Mechanistic Investigations of N Cyclohexyloctanamide in Vitro Focus

Exploration of Other Potential In Vitro Biological Activities Associated with Amide Scaffolds

The amide functional group is a cornerstone of many biologically active molecules, including pharmaceuticals and natural products. nih.gov Beyond antioxidant effects, amide scaffolds are associated with a wide range of other in vitro biological activities.

Research has shown that N-alkyl amides and related structures can exhibit significant antimicrobial activity . The length of the alkyl chain is a crucial factor, with compounds having chain lengths of 11 to 15 carbons often showing the most potent effects against both gram-positive and gram-negative bacteria. researchgate.net The lipophilicity conferred by these chains is thought to facilitate the disruption of microbial cell membranes. researchgate.net

Furthermore, various amide derivatives have been investigated for their enzyme inhibitory activity . For example, amides have been synthesized and tested as inhibitors of enzymes like lipoxygenase and cyclooxygenase-2 (COX-2), which are involved in inflammatory pathways. asrjetsjournal.org Other studies have explored amides as inhibitors of collagenase, an enzyme involved in the degradation of collagen. rsc.org

Some amide derivatives have also demonstrated cytotoxic activity against cancer cell lines in vitro. For instance, certain N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds have shown higher potency against some mammalian cell lines than known anticancer agents.

Table 3: Summary of Potential In Vitro Biological Activities of Amide Scaffolds

| Biological Activity | Target/Assay | Example Amide Class | Source(s) |

| Antimicrobial | Gram-positive & Gram-negative bacteria | Long-chain N-alkyl amides | researchgate.net |

| Anti-inflammatory | Lipoxygenase, Cyclooxygenase-2 (COX-2) Inhibition | Methanolic extracts containing amides | asrjetsjournal.org |

| Anticancer | Mammalian tumor cell lines (e.g., HCT-116) | N-alkyl sulfonamides | |

| Enzyme Inhibition | Collagenase Inhibition | N/A | rsc.org |

Ligand Target Interactions and Molecular Recognition Studies for N Cyclohexyloctanamide

Methodologies for Molecular Target Identification for N-Cyclohexyloctanamide's Observed Biological Effects

The initial and most critical step in understanding the pharmacological profile of this compound is the identification of its direct molecular binding partners within the complex cellular environment. This process, often referred to as target deconvolution, has moved beyond traditional methods to embrace cutting-edge techniques that offer a more unbiased and comprehensive view. The discovery of a compound's target is crucial, as it forms the foundation for further drug development and mechanistic studies. nih.govnih.gov Phenotype-based screening, where a compound's effect on cells or organisms is observed first, often necessitates these advanced methodologies to pinpoint the exact molecular target responsible for the observed biological effect. nih.govnih.goveuropeanreview.orgufl.edu

Proteomic Approaches for Target Deconvolution (e.g., Thermal Proteome Profiling)

Modern proteomics offers powerful tools for identifying the molecular targets of small molecules like this compound directly in a cellular context. nih.gov One such revolutionary technique is Thermal Proteome Profiling (TPP) . TPP is based on the principle that the binding of a ligand, such as this compound, can alter the thermal stability of its target protein. nih.govdtu.dk

In a typical TPP experiment, cells or cell lysates are treated with this compound and then subjected to a temperature gradient. dtu.dk The subsequent aggregation of denatured proteins is measured, and the soluble protein fraction is analyzed by quantitative mass spectrometry. nih.govresearchgate.net A shift in the melting temperature of a specific protein in the presence of this compound indicates a direct interaction. dtu.dkresearchgate.net This method is particularly advantageous as it does not require any modification of the compound, thus preserving its native binding characteristics. dtu.dk TPP can be performed in vitro, in situ, or in vivo, providing a versatile platform to study protein interactions in their native environment. nih.gov

Other label-free proteomic methods that could be applied for the target deconvolution of this compound include Drug Affinity Responsive Target Stability (DARTS) and Limited Proteolysis (LiP). nih.goveuropeanreview.orgnih.gov These techniques also rely on the principle that ligand binding alters a protein's stability, in this case, its susceptibility to proteolytic degradation. nih.goveuropeanreview.org

| Proteomic Technique | Principle | Key Advantage for this compound Studies |

| Thermal Proteome Profiling (TPP) | Ligand binding alters the thermal stability of the target protein. nih.govdtu.dk | No chemical modification of this compound is required, preserving its natural bioactivity. dtu.dk |

| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolysis. europeanreview.orgnih.gov | A straightforward method that can be analyzed by simple gel electrophoresis or mass spectrometry. europeanreview.org |

| Limited Proteolysis (LiP) | Ligand binding induces conformational changes that alter protease accessibility. europeanreview.org | Can provide structural information about the binding site. |

Chemical Biology and Affinity-Based Approaches for Target Identification

Chemical biology provides a suite of powerful tools for target identification, primarily through affinity-based methods. nih.govresearchgate.net These approaches utilize a modified version of this compound to "fish" for its binding partners in a complex biological sample. ufl.edu

A common strategy involves synthesizing a derivative of this compound that incorporates a reactive group and a reporter tag, such as biotin (B1667282). universiteitleiden.nl The reactive group allows for covalent cross-linking to the target protein, while the biotin tag enables the purification of the protein-ligand complex using streptavidin-coated beads. nih.gov The captured proteins are then identified using mass spectrometry. nih.gov

Another powerful technique is Activity-Based Protein Profiling (ABPP) . If this compound is found to target a specific class of enzymes, an activity-based probe can be designed. This probe typically contains a reactive "warhead" that covalently binds to the active site of the enzyme, allowing for the specific labeling and identification of active enzyme targets. mdpi.com

| Affinity-Based Technique | Principle | Consideration for this compound |

| Affinity Chromatography/Pull-down | An immobilized this compound derivative captures its binding partners from a cell lysate. nih.govnih.gov | The position of the linker and tag must be carefully chosen to not interfere with the natural binding interaction. nih.gov |

| Photo-affinity Labeling | A photo-reactive group on the this compound probe forms a covalent bond with the target upon UV irradiation. nih.govnih.gov | Can capture transient or low-affinity interactions. |

| Activity-Based Protein Profiling (ABPP) | A reactive probe based on the this compound structure covalently labels the active site of target enzymes. mdpi.com | Applicable if the target is an enzyme with a known catalytic mechanism. mdpi.com |

Principles and Assays for Ligand-Receptor Binding and Interaction Studies

Once a potential molecular target for this compound is identified, the next step is to quantify the binding interaction. Ligand-receptor binding assays are fundamental to understanding the affinity, specificity, and kinetics of this interaction, which are critical determinants of the compound's potency. genextgenomics.combruker.com

The core principles of ligand-receptor interactions include:

Specificity : The ability of this compound to bind to its intended target with high precision, minimizing off-target effects. genextgenomics.com

Affinity : The strength of the binding between this compound and its receptor, typically quantified by the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. genextgenomics.combruker.comnih.gov

Reversibility : Most drug-receptor interactions are reversible, allowing for dynamic regulation of biological processes. genextgenomics.com

Saturation : Due to a finite number of receptors, the binding will reach a saturation point at high concentrations of this compound. nih.gov

A variety of assay formats are available to measure these interactions, with a trend towards non-radioactive, "mix-and-measure" assays suitable for high-throughput screening. nih.gov

| Binding Assay Type | Principle | Information Gained for this compound |

| Fluorescence Polarization (FP) | The change in the polarization of fluorescently labeled this compound upon binding to its larger target protein is measured. nih.govthermofisher.com | Provides a quantitative measure of binding affinity (Kd or IC50). thermofisher.com |

| Surface Plasmon Resonance (SPR) | The interaction between this compound and an immobilized target protein is detected by changes in the refractive index at a sensor surface. | Provides kinetic data (kon and koff) in addition to affinity (Kd). |

| Isothermal Titration Calorimetry (ITC) | The heat released or absorbed during the binding of this compound to its target is measured directly. | Provides a complete thermodynamic profile of the interaction (Kd, enthalpy, and entropy). |

| Bioluminescence Resonance Energy Transfer (BRET) | Energy transfer between a luciferase-tagged receptor and a fluorescently labeled ligand is measured. nih.gov | A sensitive method for studying ligand binding in live cells. nih.gov |

Computational Prediction of Binding Modes and Affinities with Hypothesized Molecular Targets

In parallel with experimental approaches, computational methods play a crucial role in predicting and rationalizing the interaction between this compound and its hypothesized molecular targets. nih.gov Molecular docking is a primary tool used to predict the preferred binding pose of this compound within the binding site of its target protein. nih.gov

These computational models can:

Predict Binding Conformation : Determine the most likely three-dimensional orientation of this compound when bound to its target. nih.gov

Estimate Binding Affinity : Scoring functions are used to estimate the binding free energy, which can help in ranking potential lead compounds. nih.govnih.gov

Identify Key Interactions : Highlight the specific molecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. americanpharmaceuticalreview.com

Machine learning algorithms are increasingly being integrated into these computational workflows to enhance the accuracy of binding affinity predictions. nih.govnih.gov By training on large datasets of known protein-ligand complexes, these models can learn complex relationships between molecular features and binding strength. nih.gov Computational methods like the Binding Energy Distribution Analysis Method (BEDAM) use molecular dynamics simulations to provide a more dynamic picture of the binding process, accounting for protein flexibility and solvent effects. pharmafeatures.com These predictions, while valuable, must always be validated by experimental data. nih.govmdpi.com

| Computational Method | Application for this compound | Expected Output |

| Molecular Docking | Predicts the binding pose of this compound in the active site of a target protein. nih.govnih.gov | 3D model of the complex, predicted binding energy score. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the this compound-protein complex over time. pharmafeatures.comnih.gov | Information on conformational changes, stability of the binding pose, and solvent effects. |

| Free Energy Perturbation (FEP)/Thermodynamic Integration (TI) | Calculates the relative binding affinities of this compound derivatives. | Quantitative prediction of changes in binding affinity upon chemical modification. |

By integrating these advanced experimental and computational strategies, a comprehensive understanding of the molecular interactions of this compound can be achieved, paving the way for its potential development and application in a targeted and rational manner.

Structure Activity Relationship Sar Studies and Advanced Computational Modeling

Fundamental Concepts and Methodologies in Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that correlates the structural features of a molecule with its biological activity. The primary goal of SAR is to identify the key chemical moieties, known as pharmacophores, and structural modifications that enhance or diminish the desired biological effect. This is often achieved by systematically altering the chemical structure of a lead compound and observing the corresponding changes in its activity.

Methodologies in SAR analysis are diverse and can range from qualitative comparisons to more quantitative approaches. A common strategy involves the synthesis and biological evaluation of a series of analogs where specific parts of the molecule, such as functional groups, ring systems, and alkyl chains, are systematically varied. For instance, in the context of N-cycloalkylamide derivatives, SAR studies have revealed the importance of the cycloalkane ring size for inhibitory potency against certain enzymes. It has been observed that a cyclohexane (B81311) ring (a C6 cycloalkane) is often necessary for reasonable inhibitory activity, while smaller cycloalkanes result in a loss of potency. This suggests that the size and lipophilicity of the cycloalkyl group are critical for effective binding to the target.

Furthermore, SAR studies investigate the impact of substituents on different parts of the molecule. For example, in a series of N-substituted amides, the nature and position of substituents on aromatic rings can drastically alter biological activity. These studies help in understanding the steric, electronic, and hydrophobic requirements of the target's binding site. The insights gained from SAR are crucial for guiding the design of new compounds with improved therapeutic profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Cyclohexyloctanamide and Its Analogues

A typical QSAR model can be represented by the equation: Activity = f(Molecular Descriptors)

Where 'f' is a mathematical function that can be linear (e.g., Multiple Linear Regression) or non-linear (e.g., Artificial Neural Networks).

The selection of appropriate molecular descriptors is a critical step in building a robust QSAR model. These descriptors can be broadly categorized into several classes:

1D Descriptors: These are derived from the chemical formula and include properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and encompass topological indices (e.g., connectivity indices, shape indices), and counts of specific structural fragments.

3D Descriptors: These are derived from the 3D conformation of the molecule and include descriptors related to molecular shape, volume, and surface area.

Physicochemical Descriptors: These describe properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

For a molecule like this compound, relevant descriptors would likely include those related to its hydrophobicity (due to the long alkyl chain and cyclohexyl ring), steric bulk, and hydrogen bonding capacity of the amide group. In QSAR studies of related N-acylsulfonamides, descriptors such as topological distances, the number of ring systems, and maximum positive charge have been found to be significant in predicting anticancer activity.

Table 1: Examples of Molecular Descriptors Potentially Relevant for this compound QSAR

| Descriptor Class | Specific Descriptor Example | Information Encoded |

| Topological | Balaban J index | Describes the branching and shape of the molecule. |

| Geometrical | Molecular Surface Area | Relates to the size and potential for intermolecular interactions. |

| Electronic | Dipole Moment | Indicates the overall polarity of the molecule. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's hydrophobicity. |

| Constitutional | Molecular Weight | The total mass of the molecule. |

| Fragmental | Number of Rotatable Bonds | Reflects the conformational flexibility of the molecule. |

The development of a QSAR model is an iterative process that requires rigorous statistical validation to ensure its predictive power and robustness. A good QSAR model should not only fit the training data well but also accurately predict the activity of new, untested compounds.

External Validation is the most stringent test of a QSAR model's predictive capability. It involves splitting the initial dataset into a training set, used to build the model, and a test set, which is kept aside and used to evaluate the model's performance on "unseen" data. The predictive ability is often measured by the predicted correlation coefficient (R²_pred) for the test set.

A robust QSAR model should meet several statistical criteria, including a high correlation coefficient (R²) for the training set, a high cross-validated correlation coefficient (q²), and a high predictive correlation coefficient (R²_pred) for the external test set.

Molecular Docking and Dynamics Simulations for Elucidating Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between a ligand, such as this compound, and its biological target at an atomic level. These methods provide valuable insights into the binding mode, affinity, and stability of the ligand-target complex.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein and then scoring these poses based on a scoring function that estimates the binding affinity.

For this compound, a hypothetical docking study would involve placing the molecule into the active site of a target protein. The scoring function would then evaluate the interactions, which typically include:

Hydrogen Bonds: The amide group of this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O).

Hydrophobic Interactions: The long octanoyl chain and the cyclohexyl ring would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Van der Waals Interactions: These are general attractive or repulsive forces between atoms.

The output of a docking simulation is a set of possible binding poses ranked by their predicted binding energy. A lower binding energy generally indicates a more stable and favorable interaction.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction over time. Starting from a docked pose, an MD simulation solves Newton's equations of motion for the atoms in the system, allowing the complex to move and fluctuate. This can be used to assess the stability of the predicted binding mode and to calculate more accurate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

Table 2: Potential Interacting Residues for this compound in a Hypothetical Binding Pocket

| Interaction Type | Ligand Moiety | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Amide N-H | Aspartate, Glutamate, Serine (side chain carbonyl) |

| Hydrogen Bond (Acceptor) | Amide C=O | Arginine, Lysine, Serine, Threonine (side chain hydroxyl or amine) |

| Hydrophobic | Cyclohexyl Ring | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| Hydrophobic | Octanoyl Chain | Alanine, Proline, Methionine |

Theoretical Studies of this compound's Electronic Structure and Reactivity Profiles

Theoretical studies, often employing quantum mechanical methods like Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of a molecule. These calculations can determine properties such as orbital energies, charge distributions, and the stability of different conformations.

For this compound, DFT calculations could be used to:

Analyze the Electronic Properties of the Amide Bond: The amide bond has a partial double bond character due to resonance, which affects its geometry and reactivity. DFT can quantify the electron density distribution and the energies of the molecular orbitals involved in this resonance.

Determine Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.

Predict Reactivity Profiles: By calculating electrostatic potential maps, one can identify the regions of the molecule that are most likely to be involved in electrostatic interactions. For this compound, the oxygen atom of the carbonyl group would be expected to have a high negative electrostatic potential, making it a likely site for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atom on the amide nitrogen would have a positive potential.

These theoretical studies complement experimental data and provide a more complete understanding of the chemical behavior of this compound, which is invaluable for designing new analogs with tailored properties.

Application of Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like this compound. These calculations provide a foundational understanding of the molecule's geometry, stability, and reactivity, which are crucial for predicting its biological activity.

While specific DFT studies on this compound are not extensively available in the public domain, we can infer its properties by examining computational studies on analogous molecules, such as N-cyclohexylamides and other long-chain amides. For instance, DFT calculations on related Schiff base complexes containing a cyclohexylene moiety have been used to determine optimized geometries, including bond lengths and angles, as well as frontier molecular orbital energies (HOMO and LUMO).

These calculations typically show that the cyclohexyl group adopts a stable chair conformation. The amide bond itself has a planar geometry due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. This planarity is a key feature influencing how the molecule can interact with biological targets.

Table 1: Representative Calculated Properties for an N-Cyclohexylamide Analogue

| Parameter | Calculated Value |

| C=O Bond Length | ~1.23 Å |

| C-N Bond Length | ~1.35 Å |

| N-C (cyclohexyl) Bond Length | ~1.47 Å |

| Amide Bond Angle (O=C-N) | ~122° |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.6 eV |

Note: These values are illustrative and based on DFT calculations of analogous N-cyclohexylamide structures. The exact values for this compound would require a specific computational study.

The HOMO-LUMO energy gap is a particularly important parameter derived from quantum chemical calculations, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A larger gap, as is often the case with such saturated structures, suggests higher stability and lower reactivity. The distribution of the HOMO and LUMO orbitals can also reveal the most likely sites for electrophilic and nucleophilic attack, respectively, which is critical information for understanding potential metabolic pathways and binding interactions.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics and molecular dynamics (MD) simulations offer a complementary approach to quantum chemical calculations by allowing the study of the conformational dynamics and intermolecular interactions of this compound over time. These methods are essential for understanding how the molecule behaves in a biological environment, such as a cell membrane or the active site of a protein.

When placed in a simulated biological membrane, the hydrophobic octanamide (B1217078) chain of this compound would be expected to partition into the lipid bilayer, while the more polar amide group and the cyclohexyl ring would likely reside near the membrane-water interface. MD simulations can provide detailed information about the orientation and depth of insertion of the molecule within the membrane, as well as its effect on membrane properties such as thickness and fluidity.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound in a Lipid Bilayer

| Parameter | Description | Expected Observation |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule's backbone atoms from a reference structure over time. | Would indicate conformational stability or transitions between different states. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Fluctuations in Rg would reflect the flexibility of the octanamide chain. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | Changes in SASA would indicate the extent of the molecule's burial within the lipid bilayer. |

| Order Parameters (SCD) | For the octanamide chain, these would indicate the degree of ordering of the carbon-hydrogen bonds within the lipid environment. | Would provide insight into the flexibility and orientation of the alkyl chain within the membrane. |

The insights gained from both quantum chemical calculations and molecular dynamics simulations are invaluable for building comprehensive structure-activity relationship (SAR) models. For this compound, these computational approaches can help to rationalize the impact of structural modifications, such as changing the length of the alkyl chain or substituting the cyclohexyl ring, on the molecule's biological activity. This predictive power is a cornerstone of modern drug discovery and materials science.

Advanced in Vitro Systems for Biological Evaluation of N Cyclohexyloctanamide

Utilization of Traditional Monolayer Cell Culture Systems for Initial Biological Screening

No published studies were found describing the use of monolayer cell cultures for the initial biological screening of N-Cyclohexyloctanamide.

Implementation of Three-Dimensional (3D) In Vitro Models for Enhanced Physiological Relevance

There is no available data on the implementation of 3D in vitro models to study this compound.

Application of Spheroid and Organoid Models

A search for the application of spheroid and organoid models in the evaluation of this compound yielded no results.

Development and Use of Microfluidic and Organ-on-a-Chip Systems

No research has been published on the development or use of microfluidic or organ-on-a-chip systems for the assessment of this compound.

Phenotypic Screening Strategies in Advanced In Vitro Models for Identifying Biological Effects

There are no records of phenotypic screening strategies being employed in advanced in vitro models to identify the biological effects of this compound.

Leveraging In Vitro Models for In-Depth Mechanistic Investigations (e.g., cellular responses to oxidative stress)

No in vitro studies investigating the cellular responses to this compound, including its effect on oxidative stress, have been documented in the public domain.

Future Research Directions and Emerging Applications for N Cyclohexyloctanamide

Development of N-Cyclohexyloctanamide and Its Derivatives as Chemical Probes for Biological Systems

The development of chemical probes is essential for understanding complex biological systems. While direct research on this compound as a chemical probe is still an emerging area, the principles of probe design can be applied to envision its potential. Chemical probes are small molecules used to study and manipulate biological processes. The functional groups of this compound, the cyclohexyl ring and the octanamide (B1217078) chain, offer a scaffold that could be modified to interact with specific biological targets.

Future research could focus on synthesizing derivatives of this compound that incorporate reporter groups, such as fluorophores or biotin (B1667282) tags. These modified molecules would allow for the visualization and tracking of their interactions within cells, providing insights into various cellular pathways. The lipophilic nature of the cyclohexyl and octyl groups suggests potential interactions with cellular membranes or lipid-binding proteins, making these promising targets for investigation.

Exploration of Novel Chemical Transformations and Synthetic Utility of this compound

The synthetic utility of this compound and its derivatives is an active area of research. A mild and efficient method for the synthesis of related amides involves the aminolysis of carboxylic acid chlorides in the presence of silver acetate, resulting in high yields. researchgate.net For instance, the synthesis of N-Cyclohexyl-N-methyloctanamide, a derivative of the primary compound, has been reported and characterized. researchgate.net

Further exploration into novel chemical transformations could unlock new applications. For example, catalysis could be employed to functionalize the cyclohexyl ring or the alkyl chain, leading to a diverse library of compounds with unique properties. The amide bond itself can participate in various chemical reactions, offering a handle for further molecular modifications. The development of stereoselective syntheses would also be a significant advancement, allowing for the preparation of enantiomerically pure derivatives for biological testing.

| Derivative | Synthetic Method | Potential Application |

| N-Cyclohexyl-N-methyloctanamide | Aminolysis of octanoyl chloride with N-methylcyclohexylamine | Metal extraction |

Integration of Advanced Computational and Experimental Approaches for Rational Design and Discovery

The integration of computational modeling and experimental techniques is a powerful strategy for the rational design of new molecules with desired properties. Conformational analysis of related dialkylamides has revealed the presence of different rotational isomers (ZZ, ZE, EE), with relatively low barriers to rotation around the amide bond. researchgate.net This conformational flexibility can be studied using techniques like exchange correlation spectroscopy and lineshape calculations. researchgate.net

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can be used to predict the preferred conformations of this compound and its derivatives. These models can also predict how these molecules might interact with biological targets, guiding the synthesis of new compounds with enhanced activity and selectivity. Experimental validation through techniques like NMR spectroscopy and X-ray crystallography is crucial to confirm the computational predictions and to provide a deeper understanding of the structure-activity relationships.

| Computational Method | Experimental Technique | Information Gained |

| Density Functional Theory (DFT) | NMR Spectroscopy | Conformational preferences |

| Molecular Dynamics (MD) | X-ray Crystallography | Intermolecular interactions |

Understanding Complex Multicomponent Systems and Industrial Processes Involving this compound

The application of this compound and its derivatives in complex multicomponent systems and industrial processes is a promising area of research. For example, N-methyl-N-cyclohexyloctanamide has been investigated for its ability to recover iron(III) from chloride media, suggesting its potential use in hydrometallurgy for metal extraction and separation. researchgate.net The efficiency of extraction is dependent on factors such as the concentration of nitric acid. researchgate.net

Understanding the behavior of these amides in such systems is critical for optimizing their performance. The mechanism of extraction can vary, with co-ordinative mechanisms dominating at low acid concentrations and ion-pair mechanisms becoming more important at higher acid concentrations. researchgate.net Future research could focus on designing new amide derivatives with improved extraction efficiency and selectivity for other valuable metals. The study of their performance in real-world industrial streams and the development of scalable and sustainable extraction processes will be key to their practical implementation.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-Cyclohexyloctanamide, and what critical parameters influence reaction yield?

- Methodological Answer : The synthesis typically involves converting octanoic acid to octanoyl chloride using thionyl chloride, followed by reaction with N-cyclohexylamine. Key parameters include:

- Reagent stoichiometry : Excess thionyl chloride ensures complete conversion of the carboxylic acid to the acyl chloride.

- Temperature control : Maintaining 76°C during reflux prevents side reactions (e.g., decomposition of intermediates) .

- Reaction monitoring : FTIR spectroscopy tracks amide bond formation (~1640–1680 cm⁻¹ for C=O stretch) to determine endpoint, with agitation time (≥2 hours) influencing yield .

- Safety : Use fume hoods for handling volatile reagents (e.g., thionyl chloride) and cooling baths to manage exothermic reactions during amine addition .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- FTIR : Confirms amide bond formation via C=O stretch and N-H bending vibrations.

- NMR (¹H/¹³C) : Identifies cyclohexyl protons (δ 1.0–2.0 ppm) and octanoyl chain integration.

- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions).

- Chromatography (HPLC/TLC) : Assesses purity; discrepancies in Rf values or retention times may indicate unreacted starting materials .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent hydrolysis. Avoid prolonged exposure to moisture or light.

- Handling : Use chemically resistant gloves (e.g., nitrile) and work in fume hoods to minimize inhalation risks. For spills, neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound when encountering low yields due to competing side reactions?

- Methodological Answer :

- Side reaction mitigation : Competing esterification or oligomerization can occur if amines are insufficiently cooled. Pre-cool the amine solution to 0–5°C before acyl chloride addition .

- Catalyst screening : Explore Lewis acids (e.g., ZnCl₂) to accelerate amidation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, but compatibility with reagents must be verified .

Q. What strategies are effective for resolving contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Meta-analysis : Systematically compare purity data (e.g., HPLC traces) and experimental conditions (e.g., solvent, concentration) across studies. Inconsistent bioactivity may stem from residual solvents or isomerization .

- Dose-response profiling : Re-evaluate activity using standardized assays (e.g., fixed cell lines, controlled incubation times) to isolate compound-specific effects .

Q. How can computational modeling complement experimental studies of this compound’s physicochemical properties?

- Methodological Answer :

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends.

- MD simulations : Model solvation effects or membrane permeability using software like GROMACS. Validate predictions with experimental logP or permeability assays .

Q. What advanced techniques are suitable for probing the degradation pathways of this compound under varying environmental conditions?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), or UV light, then analyze degradation products via LC-MS.

- Isotopic labeling : Use ¹³C-labeled octanoyl chains to track hydrolysis or oxidative cleavage pathways .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies between theoretical and experimental melting points for this compound?

- Methodological Answer :

- Purity assessment : Recrystallize the compound and compare DSC thermograms with literature data. Impurities (e.g., unreacted cyclohexylamine) depress melting points.

- Polymorphism screening : Use XRD to identify crystalline forms; annealing at controlled temperatures may resolve phase inconsistencies .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound bioassays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.